Cas no 332394-38-4 ((1R,2S)-2-[bis(2-methylpropyl)carbamoyl]cyclohexane-1-carboxylate)

(1R,2S)-2-[bis(2-methylpropyl)carbamoyl]cyclohexane-1-carboxylate is a chiral cyclohexane derivative featuring a bis(2-methylpropyl)carbamoyl group at the 2-position and a carboxylate moiety at the 1-position. Its stereospecific (1R,2S) configuration makes it a valuable intermediate in asymmetric synthesis, particularly for constructing complex molecules with high enantiomeric purity. The compound's structural rigidity and functional group versatility enable its use in pharmaceutical and fine chemical applications, where precise stereocontrol is critical. The 2-methylpropyl substituents enhance lipophilicity, potentially improving membrane permeability in bioactive derivatives. Its stability under standard conditions facilitates handling and storage, while the carboxylate group allows for further derivatization, broadening its utility in synthetic chemistry.
(1R,2S)-2-[bis(2-methylpropyl)carbamoyl]cyclohexane-1-carboxylate structure
332394-38-4 structure
Product Name:(1R,2S)-2-[bis(2-methylpropyl)carbamoyl]cyclohexane-1-carboxylate
CAS No:332394-38-4
MF:C16H29NO3
MW:283.406365156174
CID:851910
Update Time:2026-04-29

(1R,2S)-2-[bis(2-methylpropyl)carbamoyl]cyclohexane-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • (1R,2S)-2-[bis(2-methylpropyl)carbamoyl]cyclohexane-1-carboxylate
    • 2-[bis(2-methylpropyl)carbamoyl]cyclohexane-1-carboxylic acid
    • 2-Diisobutylcarbamoyl-cyclohexanecarboxylic acid
    • 2-Diisobutylcarbamoyl-cyclohexane-carboxylic acid
    • Inchi: InChI=1S/C16H29NO3/c1-11(2)9-17(10-12(3)4)15(18)13-7-5-6-8-14(13)16(19)20/h11-14H,5-10H2,1-4H3,(H,19,20)
    • InChI Key: JVPOLLYQYUEDLO-UHFFFAOYSA-N
    • SMILES: CC(C)CN(CC(C)C)C(=O)C1CCCCC1C(=O)O

Computed Properties

  • Exact Mass: 283.21500
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 7

Experimental Properties

  • PSA: 57.61000
  • LogP: 3.01800

(1R,2S)-2-[bis(2-methylpropyl)carbamoyl]cyclohexane-1-carboxylate Security Information

  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

(1R,2S)-2-[bis(2-methylpropyl)carbamoyl]cyclohexane-1-carboxylate Customs Data

  • HS CODE:2924299090
  • Customs Data:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

(1R,2S)-2-[bis(2-methylpropyl)carbamoyl]cyclohexane-1-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM312969-5g
2-(Diisobutylcarbamoyl)cyclohexanecarboxylic acid
332394-38-4 95%
5g
$825 2023-02-02
Chemenu
CM312969-5g
2-(Diisobutylcarbamoyl)cyclohexanecarboxylic acid
332394-38-4 95%
5g
$825 2021-06-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1435458-1g
2-(Diisobutylcarbamoyl)cyclohexane-1-carboxylic acid
332394-38-4 95+%
1g
¥2427.00 2024-05-18

Additional information on (1R,2S)-2-[bis(2-methylpropyl)carbamoyl]cyclohexane-1-carboxylate

Compound CAS No. 332394-38-4: (1R,2S)-2-[bis(2-methylpropyl)carbamoyl]cyclohexane-1-carboxylate

The compound with CAS No. 332394-38-4, known as (1R,2S)-2-[bis(2-methylpropyl)carbamoyl]cyclohexane-1-carboxylate, is a highly specialized organic molecule that has garnered significant attention in the fields of pharmaceutical chemistry and materials science. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its diverse applications and potential for further research.

The molecular structure of (1R,2S)-2-[bis(2-methylpropyl)carbamoyl]cyclohexane-1-carboxylate consists of a cyclohexane ring with two key substituents: a carboxylate group at the 1-position and a bis(2-methylpropyl)carbamoyl group at the 2-position. The stereochemistry of the molecule, denoted by the (1R,2S) configuration, plays a crucial role in determining its physical properties and reactivity. Recent studies have highlighted the importance of stereochemistry in drug design, particularly in optimizing bioavailability and minimizing adverse effects.

One of the most notable aspects of this compound is its potential as a precursor in the synthesis of advanced materials. Researchers have explored its use in the development of high-performance polymers and biodegradable plastics. The presence of the cyclohexane ring provides mechanical stability, while the carboxylate group offers opportunities for functionalization and cross-linking. These properties make it a valuable building block in materials science.

In the pharmaceutical industry, (1R,2S)-2-[bis(2-methylpropyl)carbamoyl]cyclohexane-1-carboxylate has been investigated for its role in drug delivery systems. Its ability to form stable complexes with therapeutic agents has been leveraged to enhance drug solubility and targeting efficiency. Recent advancements in nanotechnology have further expanded its applications, with researchers exploring its use in lipid nanoparticles and polymeric micelles.

The synthesis of this compound involves a multi-step process that combines traditional organic chemistry techniques with modern catalytic methods. Key steps include the formation of the cyclohexane ring through ring-closing metathesis and the subsequent installation of functional groups via nucleophilic substitution reactions. The stereochemical outcome is carefully controlled to ensure high enantiomeric purity, which is critical for its intended applications.

Recent studies have also focused on the environmental impact of (1R,2S)-2-[bis(2-methylpropyl)carbamoyl]cyclohexane-1-carboxylate. Researchers have investigated its biodegradability under various conditions and have found that it exhibits promising properties for sustainable chemical processes. Its ability to degrade under aerobic conditions without producing harmful byproducts aligns with current trends toward greener chemistry practices.

In conclusion, (1R,2S)-2-[bis(2-methylpropyl)carbamoyl]cyclohexane-1-carboxylate (CAS No. 332394-38-4) is a versatile compound with significant potential across multiple disciplines. Its unique structure, stereochemistry, and functional groups make it an invaluable tool in pharmaceutical chemistry, materials science, and sustainable chemical processes. As research continues to uncover new applications and optimize its synthesis, this compound is poised to play an increasingly important role in advancing modern science and technology.

Recommended suppliers
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd